21,23-Dithiaporphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

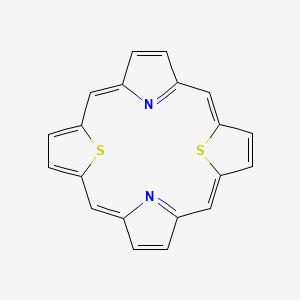

21,23-Dithiaporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C20H12N2S2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Overview

Photodynamic therapy (PDT) utilizes photosensitizers to generate reactive oxygen species upon light activation, leading to cell death. 21,23-Dithiaporphyrins have been identified as promising candidates for PDT due to their ability to absorb light in the near-infrared region and generate singlet oxygen efficiently.

Case Study: Breast Cancer Treatment

A study focused on optimizing the structure of 21,23-dithiaporphyrins for use as photosensitizers in breast cancer treatment demonstrated that these compounds can effectively target malignant cells. The research found that specific modifications at the meso positions of the porphyrin structure significantly influenced their phototoxicity. For example, a particular derivative showed a cell kill rate of 68% at a concentration of 1×10−7M when irradiated with light between 350-750 nm .

Data Table: Phototoxicity of Various 21,23-Dithiaporphyrin Derivatives

| Compound Structure | Cell Kill Rate (%) | Concentration (M) | Light Wavelength (nm) |

|---|---|---|---|

| 5-Phenyl-20-(2-thienyl)-10,15-bis-(4-carboxylatomethoxy-phenyl)-21,23-dithiaporphyrin | 68% | 1×10−7 | 350-750 |

| Other derivatives | Variable | Variable | Variable |

Catalysis

Hydrogen Production

Recent studies have explored the use of 21,23-dithiaporphyrins in photocatalytic hydrogen production. The compound's unique electronic properties enable it to facilitate hydrogen atom abstraction and subsequent reduction processes. This capability is crucial for developing sustainable energy solutions through efficient hydrogen generation .

Case Study: Photocatalytic Efficiency

Research indicated that the tetrabutoxy substituted variant of this compound exhibited enhanced stability and efficiency in photocatalytic applications compared to traditional catalysts. The X-ray structure analysis revealed a more planar configuration that likely contributes to its superior photocatalytic performance .

Material Science

Nanostructured Materials

The incorporation of 21,23-dithiaporphyrins into nanostructured materials has been investigated for applications in sensors and electronic devices. The compound's ability to form stable complexes with various substrates allows for the development of innovative materials with enhanced electronic properties.

Case Study: Sensor Development

A study demonstrated the effectiveness of a sensor based on this compound derivatives for detecting specific ions in solution. The sensor's response was characterized by changes in fluorescence intensity upon ion binding, showcasing the compound's potential in environmental monitoring applications .

Eigenschaften

Molekularformel |

C20H12N2S2 |

|---|---|

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

21,23-dithia-22,24-diazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),2,4,6(24),7,9,11,13(22),14,16,18-undecaene |

InChI |

InChI=1S/C20H12N2S2/c1-2-14-10-18-7-8-20(24-18)12-16-4-3-15(22-16)11-19-6-5-17(23-19)9-13(1)21-14/h1-12H |

InChI-Schlüssel |

QKWGLFNOUBQIRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC1=CC3=CC=C(S3)C=C4C=CC(=N4)C=C5C=CC(=C2)S5 |

Synonyme |

21,23-dithiaporphyrin 5,10,15,20-tetrakis(4-sulfophenyl)-21,23-dithiaporphyrin, sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.